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Compound of Interest

Compound Name:
3-chloro-1H-pyrazolo[3,4-

b]pyridine-5-carbaldehyde

CAS No.: 1351613-88-1

Cat. No.: B1402928

Get Quote

Executive Summary
In medicinal chemistry, pyrazolo[3,4-b]pyridine (often referred to as 7-azaindazole) is a critical

bioisostere of indazole. While they share significant structural homology, the introduction of the

pyridine nitrogen at position 7 drastically alters the electronic landscape.

This guide provides an objective, data-driven comparison of their reactivity. The core distinction

lies in the electronic density of the six-membered ring:

Indazole: The benzene ring is electron-rich, facilitating Electrophilic Aromatic Substitution

(EAS).

Pyrazolo[3,4-b]pyridine: The pyridine ring is electron-deficient, deactivating EAS but

activating Nucleophilic Aromatic Substitution (SNAr).

Structural & Electronic Foundation
Understanding the numbering and electronic bias is prerequisite to predicting reactivity.
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Structural Comparison (DOT Visualization)
The following diagram illustrates the IUPAC numbering and the critical electronic vectors.

Figure 1: Structural relationship and divergent reactivity profiles between Indazole and 7-

Azaindazole.

Electronic Parameters
Property Indazole

Pyrazolo[3,4-
b]pyridine

Implication

pKa (DMSO) 13.9 ~12.5

7-Azaindazole is more

acidic; deprotonates

easier under mild

basic conditions.

Dipole Moment 1.6 D 2.4 D

7-Azaindazole has

higher polarity due to

the pyridine nitrogen.

HOMO Location Benzene Ring Pyrazole Ring

Indazole is more

susceptible to

oxidation/EAS on the

carbocycle.

LUMO Location Pyrazole Ring Pyridine Ring

7-Azaindazole

accepts nucleophiles

on the pyridine ring.

Reactivity Module 1: N-Functionalization
The most common synthetic challenge is controlling regioselectivity between N1 and N2

alkylation.[1]

Mechanism of Selectivity
Indazole: Selectivity is driven by thermodynamics (N1 favored) vs. kinetics (N2 favored).

Steric hindrance at C7 can block N1, forcing N2 alkylation.
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Pyrazolo[3,4-b]pyridine: The lone pair on N7 repels the incoming electrophile from the N1

position (electronic repulsion), yet N1 remains the thermodynamic product. However, metal

cations (e.g., Li+, Na+) can chelate between N1 and N7, altering the transition state energy.

Comparative Data: N-Alkylation
Standard Condition: Alkyl Halide (1.1 eq), Cs₂CO₃ (2.0 eq), DMF, 60°C.

Substrate Electrophile Major Isomer Ratio (N1:N2) Notes

Indazole MeI N1 85:15

N1 is

thermodynamical

ly stable.

7-Azaindazole MeI N1 60:40

N7 lone pair

repulsion

destabilizes N1

transition state

slightly.

Indazole Benzyl Bromide N1 90:10

Sterics favor N1

less if C7 is

substituted.

7-Azaindazole Benzyl Bromide N1 >95:5

Critical: With

bulky groups, N1

is often strictly

preferred to

avoid steric clash

with C3

substituents,

despite N7

repulsion.
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Tech Note: For 7-azaindazole, using soft electrophiles (e.g., Mitsunobu conditions) almost

exclusively yields the N1 product due to the specific protonation state of the intermediate.

Reactivity Module 2: Ring Functionalization (C-H
Activation)
This is where the two scaffolds diverge most radically.

Electrophilic Aromatic Substitution (EAS)
Indazole: Readily undergoes halogenation at C3 (pyrazole ring) and nitration/halogenation at

C5/C7 (benzene ring).

Pyrazolo[3,4-b]pyridine: The pyridine ring is strongly deactivated. EAS on the six-membered

ring is virtually impossible under standard conditions. C3-halogenation is possible but slower.

Nucleophilic Aromatic Substitution (SNAr)
Indazole: Inert to SNAr unless highly activated by electron-withdrawing groups (e.g., -NO₂).

Pyrazolo[3,4-b]pyridine: Highly reactive.[2] Halogens at C4 or C6 (relative to the scaffold)

can be displaced by amines, alkoxides, or thiols.

Decision Tree for Functionalization
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Select Scaffold

Indazole Pyrazolo[3,4-b]pyridine

EAS (Halogenation)

Electron Rich

SNAr (Displacement)

Electron Poor

EAS (Difficult)

Deactivated

Positions: C3 > C5 > C7 Positions: C4, C6
(Requires Leaving Group)

Click to download full resolution via product page

Figure 2: Strategic decision tree for ring functionalization.

Experimental Protocols
Protocol A: Regioselective N1-Alkylation of 7-
Azaindazole
Unlike indazole, where simple bases suffice, 7-azaindazole benefits from specific solvent

effects to minimize N2/N7 competition.

Preparation: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M).

Deprotonation: Add Cs₂CO₃ (2.5 eq). Stir at ambient temperature for 30 mins.

Why: Cesium promotes the "naked anion" effect, favoring the thermodynamic N1 product

over the kinetically controlled N2.

Alkylation: Add Alkyl Halide (1.2 eq) dropwise.

Reaction: Heat to 60°C for 4 hours. Monitor by LCMS.
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Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

Purification: Flash chromatography (Hex/EtOAc). N1 isomer elutes second (more polar)

typically, though this reverses on some stationary phases.

Protocol B: C3-Iodination (Comparative)
Demonstrating the reactivity difference.

Indazole Method:

Reagents: I₂, KOH, DMF.

Conditions: RT, 1 hour.

Yield: >90%

Mechanism: Base-mediated deprotonation of C3-H followed by reaction with electrophilic

iodine.

Pyrazolo[3,4-b]pyridine Method:

Reagents: NIS (N-Iodosuccinimide), DMF.

Conditions: 80°C, 12 hours.

Yield: ~65-75%[3]

Mechanism: Requires thermal activation and a more potent iodine source (NIS) because the

pyridine ring withdraws density from the pyrazole C3, making it less nucleophilic than the

indazole equivalent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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